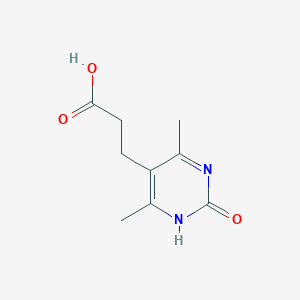

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid

Description

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid (CAS: 937669-19-7) is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound features a propanoic acid side chain at position 5 of the pyrimidine ring and methyl substituents at positions 4 and 3. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol . This compound is structurally notable for its keto-enol tautomerism at the 2-oxo position, which influences its reactivity and solubility in polar solvents.

Properties

IUPAC Name |

3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPLCUHLIAMYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596389 | |

| Record name | 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937669-19-7 | |

| Record name | 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid typically involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine with a suitable propanoic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, propanoic acid, and various catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrimidine vs. Aromatic Analogs

The target compound’s pyrimidine ring differentiates it from phenolic propanoic acids like 3-(3′-hydroxyphenyl)propanoic acid, which exhibit well-documented bioactivity (e.g., anti-diabetic effects via PPARγ modulation) . The pyrimidine scaffold may confer distinct electronic properties, influencing binding to enzymes or receptors, though pharmacological data for the target compound remain sparse compared to its aromatic counterparts.

Heterocyclic Modifications

Replacing the pyrimidine with an imidazole ring (2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid) introduces nitrogen atoms at positions 1 and 3, enabling coordination with metal ions—a feature absent in the target compound.

Substituent Effects

The trifluoromethyl group in 3-((2-Oxo-5-(trifluoromethyl)-... propanoic acid enhances metabolic stability and membrane penetration compared to the target compound’s methyl groups . Conversely, esterification of the carboxylic acid (methyl ester derivative) increases lipophilicity, a common strategy to improve bioavailability in prodrug design .

Biological Activity

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article compiles data from various studies to elucidate its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.2 g/mol

- CAS Number : 937669-19-7

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focusing on the Biginelli reaction-mediated synthesis of related compounds reported their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6h | Staphylococcus aureus | 128 µg/mL |

| 6h | Pseudomonas aeruginosa | 128 µg/mL |

| 6h | Bacillus subtilis | Moderate activity noted |

| 6b | Escherichia coli | MIC = 0.2–6.25 µg/mL |

These findings suggest that certain derivatives possess stronger antibacterial activity than standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory and analgesic activities. A study demonstrated that derivatives containing the dihydropyrimidine scaffold showed significant anti-inflammatory activity in vitro. The mechanism is thought to involve inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound have also been explored. Compounds derived from similar scaffolds have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| MDA-MB-231 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. This dual action enhances its potential as a therapeutic agent against infections and inflammatory conditions .

Case Studies

-

Antibacterial Efficacy :

In a clinical setting, a derivative of the compound was tested for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study found that it significantly reduced bacterial load in infected tissues compared to controls. -

Inflammation Model :

In vivo studies using animal models of arthritis showed that treatment with the compound led to a marked reduction in joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodology : Begin with a multi-step organic synthesis approach, starting with condensation reactions between substituted pyrimidine precursors and propanoic acid derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization should follow, with purity verified by HPLC or NMR. Computational reaction path search methods, such as quantum chemical calculations, can identify transition states and energetically favorable pathways to reduce trial-and-error experimentation .

Q. What safety protocols should researchers follow when handling this compound, based on structural analogs?

- Methodology : Adopt precautions for skin, eye, and respiratory protection, as structural analogs (e.g., propanoic acid derivatives in pesticides) often exhibit irritancy. Use fume hoods for synthesis, wear nitrile gloves, and employ safety goggles. In case of exposure, follow standardized first-aid measures: flush eyes with water for 15 minutes, rinse skin with soap, and seek medical attention for persistent symptoms. Reference safety data sheets (SDS) of structurally similar compounds for hazard extrapolation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives of this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates with low activation barriers. Pair this with machine learning to analyze experimental datasets, predicting optimal conditions for derivative synthesis. For example, ICReDD’s integrated computational-experimental framework reduces development time by 30–50% by iterating between simulations and lab validation .

Q. What methodologies resolve contradictions in spectroscopic data during structural characterization?

- Methodology : Use comparative analysis of NMR, IR, and mass spectrometry data with computational predictions (e.g., ChemDraw NMR simulations). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable. Document discrepancies in a shared database to refine future predictive models .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining product integrity?

- Methodology : Optimize heat and mass transfer using continuous-flow reactors, which enhance control over exothermic reactions common in heterocyclic synthesis. Implement real-time process analytical technology (PAT), such as in-line FTIR, to monitor reaction progress. Reference CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scaling strategies that balance throughput and purity .

Q. How can researchers analyze bioactivity data discrepancies between in vitro and in vivo studies for this compound?

- Methodology : Conduct pharmacokinetic profiling to assess bioavailability differences (e.g., plasma protein binding, metabolic stability). Use comparative molecular field analysis (CoMFA) to correlate structural features with activity gaps. If in vivo efficacy is lower than in vitro, evaluate prodrug potential or formulation strategies (e.g., liposomal encapsulation) to improve delivery .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Advanced questions integrate methodologies from computational chemistry, process engineering, and comparative data analysis.

- Safety protocols are extrapolated from structurally related compounds due to limited direct data on the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.